molecular formula C7H15NO B121626 Tetrahydro-N,2-dimethyl-2-furfurylamine CAS No. 7179-95-5

Tetrahydro-N,2-dimethyl-2-furfurylamine

Cat. No.: B121626
CAS No.: 7179-95-5
M. Wt: 129.2 g/mol
InChI Key: CWQAYJVEMMQWGM-UHFFFAOYSA-N
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Description

Tetrahydro-N,2-dimethyl-2-furfurylamine is an organic compound with the molecular formula C7H15NO. It is also known by other names such as 2-Methyl-N-methyltetrahydro-2-furanmethanamine. This compound is characterized by a tetrahydrofuran ring substituted with methyl and dimethylamine groups. It is used as an intermediate in the synthesis of various pharmaceuticals and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-N,2-dimethyl-2-furfurylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylfuran with methylamine under hydrogenation conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-N,2-dimethyl-2-furfurylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Tetrahydro-N,2-dimethyl-2-furfurylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-N,2-dimethyl-2-furfurylamine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-methyltetrahydro-2-furanmethanamine
  • N-methyl-1-(2-methyloxolan-2-yl)methanamine
  • 2-Furanmethanamine, tetrahydro-N,2-dimethyl-

Uniqueness

Tetrahydro-N,2-dimethyl-2-furfurylamine is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of certain pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

N-methyl-1-(2-methyloxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-8-2)4-3-5-9-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAYJVEMMQWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992446
Record name N-Methyl-1-(2-methyloxolan-2-yl)methanamine
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-95-5
Record name Tetrahydro-N,2-dimethyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-N,2-dimethyl-2-furfurylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(2-methyloxolan-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-N,2-dimethyl-2-furfurylamine
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